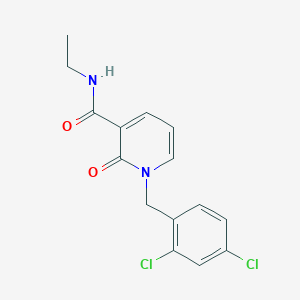
1-(2,4-dichlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,4-dichlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a dichlorobenzyl group attached to it, which suggests that it may have some interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its specific structure and the conditions under which it’s used. The presence of the dichlorobenzyl group and the pyridine ring suggest that it might participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has focused on the synthesis of novel pyrido and pyrimidine derivatives, exploring their potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems demonstrates the interest in expanding the library of heterocyclic compounds due to their potential pharmacological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anticonvulsant and Antimicrobial Activities
Heterocyclic compounds, including pyridine and pyrimidine derivatives, have been evaluated for their biological activities. For example, studies on the synthesis and biological evaluation of new series of 1,4-dihydropyridines have shown effective antioxidant and antibacterial functions, highlighting the potential of these compounds in developing new therapeutic agents (Ghorbani‐Vaghei et al., 2016).
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Research into the complexation of pyridine and pyrimidine derivatives with metals has led to the development of metal-organic frameworks and coordination compounds with unique structural and functional properties. These compounds are of interest for applications in catalysis, gas storage, and separation technologies. For instance, the synthesis of copper complexes with pyridine carboxamide ligands reveals the versatility of these heterocyclic compounds in forming complex structures with potential applications in catalysis and materials science (Jain et al., 2004).
Luminescence and Material Properties
The exploration of luminescent properties and material applications of pyridine and pyrimidine derivatives is another area of scientific interest. These compounds have been investigated for their potential in creating luminescent materials, which could be useful in sensors, displays, and lighting technologies. The study of carboxylate-assisted acylamide metal–organic frameworks, for example, involves the synthesis and characterization of frameworks with potential applications in luminescence and thermostability studies (Sun et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-ethyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-18-14(20)12-4-3-7-19(15(12)21)9-10-5-6-11(16)8-13(10)17/h3-8H,2,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQULIOSKCZHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

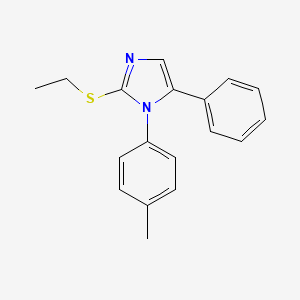
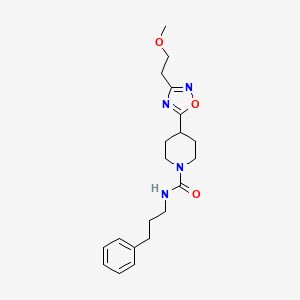
![2-fluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2971555.png)
![2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2971556.png)

![(E)-N'-(4-chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2971561.png)
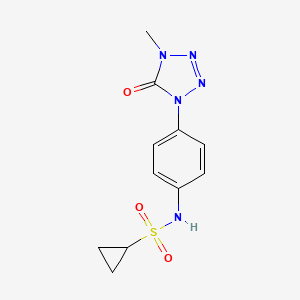
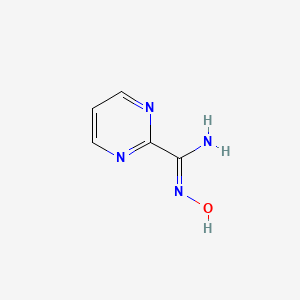

![1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole](/img/structure/B2971567.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2971568.png)
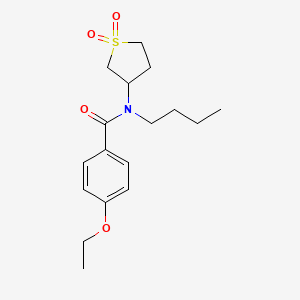
![ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2971572.png)
